

benproperine phosphate small molecule modality

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Compound Focus: Benproperine Phosphate

CAS No.: 19428-14-9

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Benproperine Phosphate at a Glance

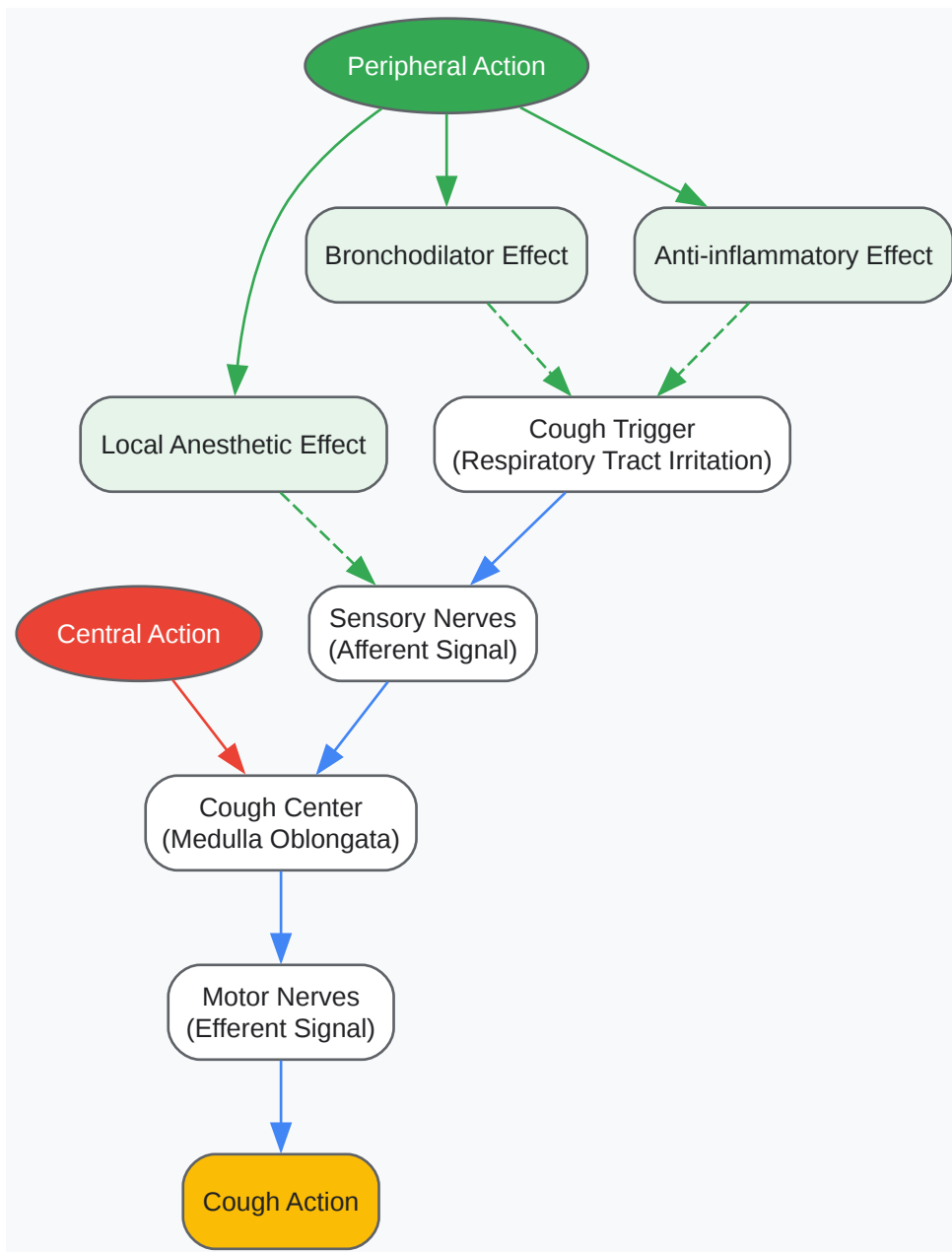
Benproperine Phosphate is a small molecule drug, established as an antitussive (cough suppressant) and now being investigated for new therapeutic areas [1] [2]. The table below summarizes its fundamental technical identifiers.

Property	Description
Generic Name	Benproperine [1]
IUPAC Name	1-[1-(2-benzylphenoxy)propan-2-yl]piperidine [1]
Chemical Formula	C ₂₁ H ₂₇ NO [1]
Modality	Small Molecule [1]
Molecular Weight	Average: 309.453 g/mol [1]
ATC Code	R05DB02 (Antitussives) [1]
Chemical Class	Diphenylmethanes [1]

Property	Description
Common Salt Form	Benproperine phosphate (CAS: 3563-76-6) [1]
Synonyms	Bemproperina, Benproperinum; Brand names: Cofrel, Pirexyl [1]

Mechanism of Action as an Antitussive

The therapeutic action of **Benproperine Phosphate** in suppressing cough is multifaceted, involving both central and peripheral pathways [2].



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Benproperine's multi-target mechanism for cough suppression.

- **Central Action:** The primary mechanism involves action on the central nervous system. Benproperine targets the **cough center in the medulla oblongata** of the brainstem, reducing its sensitivity to incoming cough signals. Unlike opioid-based antitussives, it does this without acting on opioid receptors, thereby avoiding risks of dependency and respiratory depression [2].
- **Peripheral Actions:** The drug also exhibits several peripheral effects:
 - **Local Anesthetic Effect:** It desensitizes sensory receptors in the respiratory tract, reducing the initiation of the cough reflex [2].

- **Bronchodilator Effect:** It helps relax airway smooth muscles, easing breathing and reducing physical irritation [2].
- **Anti-inflammatory Properties:** It can help reduce cough induced by respiratory tract inflammation [2].

Synthesis and Stereochemistry

An improved synthetic procedure for producing the enantiomerically pure forms of **Benproperine Phosphate** has been developed [3].

- **Key Intermediate:** The synthesis starts from **o-benzylphenol** and **(S)-(+)-epichlorohydrin** to produce the key intermediate, **(R)-1-(2-benzylphenoxy)propan-2-ol**, via etherification and a selective ring-opening reaction [3].
- **Stereoselective Pathway:** The intermediate is then converted to a tosylate, which undergoes an S_N2 -type reaction with piperidine to directly yield **(S)-(-)-benproperine**. The same tosylate can be processed through a two-step S_N2 reaction (using LiBr and then piperidine) to produce the **(R)-(+)-benproperine** enantiomer [3].
- **Advantages:** This method is noted for its mild reaction conditions, simple operation, easy product separation, high yield, and suitability for large-scale manufacturing [3].

Emerging Research: Repurposing for Oncology

Recent studies have revealed that Benproperine, particularly its **S-stereoisomer**, has potent activity against cancer metastasis and can synergize with chemotherapy [4] [5].

S-Benproperine as a Metastasis Inhibitor

A 2022 study demonstrated that **S-Benproperine (S-Benp)** is the active stereoisomer responsible for the antimetastatic effect, inhibiting cancer cell migration and invasion much more strongly than the R-isomer [4].

- **Target Identification:** S-Benp directly binds to **ARPC2**, a subunit of the Actin-Related Protein 2/3 (Arp2/3) complex, which is crucial for actin polymerization and cell motility [4].
- **Validation of Binding:** The direct interaction was confirmed through multiple techniques:

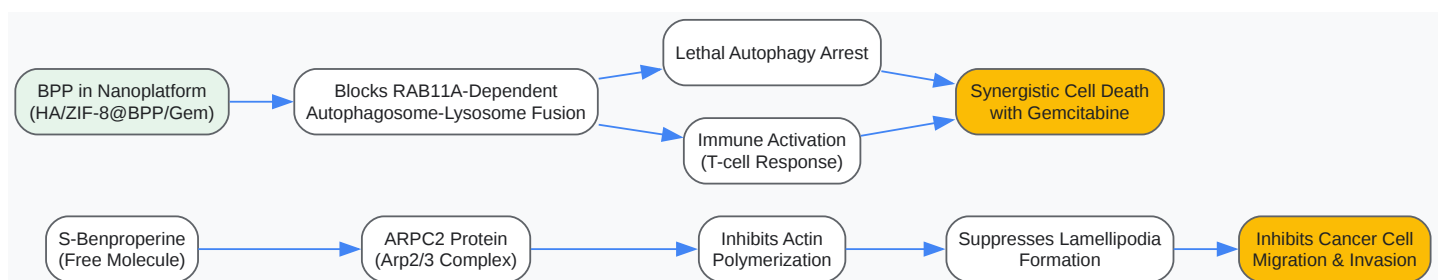
- **Surface Plasmon Resonance (SPR):** Showed a dose-dependent binding with a dissociation constant (K_D) of 1.12×10^{-6} M [4].
- **Cellular Thermal Shift Assay (CETSA) & Drug Affinity Responsive Target Stability (DARTS):** These label-free methods confirmed the stabilization of ARPC2 upon S-Benp binding, indicating direct engagement in a cellular context [4].
- **Functional Effect:** By inhibiting ARPC2, S-Benp suppresses actin remodeling, specifically the formation of lamellipodia—membrane protrusions essential for cancer cell migration [4].
- **In Vivo Efficacy:** In an orthotopic mouse model of pancreatic cancer, S-Benp significantly inhibited the growth of the primary tumor and its metastasis to organs like the liver and spleen [4].

Nano-Enabled Drug Repurposing in Pancreatic Cancer

A very recent 2025 publication explores a novel nanoplatform to co-deliver **Benproperine Phosphate (BPP)** with the standard chemotherapeutic Gemcitabine (Gem) for enhanced pancreatic cancer treatment [5].

- **Nanoplatform:** The system uses a **hyaluronic acid (HA)-modified zeolitic imidazolate framework-8 (ZIF-8)** to co-deliver BPP and Gem (HA/ZIF-8@BPP/Gem) [5].
- **Synergistic Mechanism:** BPP and Gem are rapidly released in the acidic tumor microenvironment. Mechanistically, BPP initiates autophagy but blocks the **RAB11A-dependent autophagosome-lysosome fusion**. This converts the protective autophagy typically induced by chemotherapy into a lethal process for cancer cells [5].
- **Immune Activation:** RNA sequencing and flow cytometry revealed that the nanoplatform also stimulates immune-related cytokines and activates T cell-mediated immunity [5].

The diagram below integrates these anticancer mechanisms.



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*Two proposed anticancer mechanisms of **Benproperine Phosphate**.*

Conclusion and Future Perspectives

Benproperine Phosphate is a compelling example of drug repurposing. From its well-established use as a non-narcotic cough suppressant, it has emerged as a promising therapeutic agent in oncology. The stereoselective activity of **S-Benproperine** as a specific **ARPC2 inhibitor** offers a novel strategy to combat cancer metastasis by directly targeting the cell motility machinery. Furthermore, nano-enabled delivery systems that leverage its ability to disrupt autophagy represent a cutting-edge approach to enhance chemotherapy efficacy. Future work will likely focus on clinical trials to validate these promising preclinical findings.

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